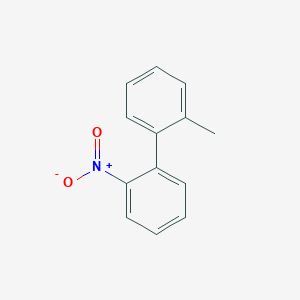

2-Methyl-2'-nitrobiphenyl

Descripción

Propiedades

Número CAS |

67992-12-5 |

|---|---|

Fórmula molecular |

C13H11NO2 |

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

1-methyl-2-(2-nitrophenyl)benzene |

InChI |

InChI=1S/C13H11NO2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3 |

Clave InChI |

FGGDAVBUYATPRK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 2 Methyl 2 Nitrobiphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become the most versatile and efficient methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.org Among these, the Suzuki-Miyaura coupling is the most prominent and widely used technique. utrgv.edu

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

One common approach for the synthesis of 2-methyl-2'-nitrobiphenyl is the Suzuki-Miyaura coupling of an o-tolylboronic acid with a 1-halo-2-nitrobenzene. The reactivity of the halonitrobenzene is a crucial factor, with the order of reactivity being I > Br > Cl. wikipedia.org The electron-withdrawing nitro group activates the ortho-position, facilitating the oxidative addition step. tandfonline.com

For instance, the coupling of o-tolylboronic acid with 1-iodo-2-nitrobenzene (B31338) has been reported to proceed with good yields. researchgate.net Similarly, 1-bromo-2-nitrobenzene (B46134) can be effectively coupled with various arylboronic acids. derpharmachemica.com While 1-chloro-2-nitrobenzene (B146284) is a less reactive substrate, the development of highly active catalyst systems has enabled its use in these coupling reactions, offering a more cost-effective route. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling of Organoboron Reagents with Halonitrobenzenes

| Organoboron Reagent | Halonitrobenzene | Catalyst System | Base | Solvent | Yield (%) |

| o-Tolylboronic acid | 1-Iodo-2-nitrobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | ~85 |

| o-Tolylboronic acid | 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~90 |

| o-Tolylboronic acid | 1-Chloro-2-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~94 |

An alternative strategy involves the coupling of a 2-halotoluene with 2-nitrophenylboronic acid. This approach is also widely employed and offers flexibility in the choice of starting materials. The reactivity of the halotoluene follows the same trend as the halonitrobenzenes (I > Br > Cl).

Research has demonstrated the successful coupling of 2-bromotoluene (B146081) with 2-nitrophenylboronic acid using various palladium catalyst systems. gre.ac.uk The use of 2-chlorotoluene, while more challenging due to the lower reactivity of the C-Cl bond, has been made possible through the use of specialized ligands that promote the oxidative addition step. acs.orgacs.org

Table 2: Examples of Suzuki-Miyaura Coupling of Halotoluenes with Nitroarylboronic Acids

| Halotoluene | Nitroarylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 2-Iodotoluene | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~88 |

| 2-Bromotoluene | 2-Nitrophenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | ~92 |

| 2-Chlorotoluene | 2-Nitrophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | ~90 |

The choice of the palladium catalyst system, which includes the palladium precursor and the ligand, is critical for the success of the Suzuki-Miyaura coupling, especially for sterically hindered substrates like those required for the synthesis of 2-methyl-2'-nitrobiphenyl. researchgate.netnih.gov

Palladium(II) acetate (B1210297) (Pd(OAc)₂): This is a common and relatively inexpensive palladium precursor. libretexts.org It is often used in combination with phosphine (B1218219) ligands. For sterically demanding couplings, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) and biarylphosphines (e.g., SPhos, XPhos) are employed to facilitate the oxidative addition and reductive elimination steps. organic-chemistry.orgacs.orgacs.org

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) complex that is often effective for a wide range of Suzuki-Miyaura couplings. libretexts.org It is particularly useful when the oxidative addition step is challenging. researchgate.net While versatile, it may not be as effective as in situ generated catalysts with specialized ligands for highly sterically hindered substrates. researchgate.net

The development of advanced catalyst systems, including those based on palladacycles and N-heterocyclic carbene (NHC) ligands, has further expanded the scope and efficiency of Suzuki-Miyaura couplings for synthesizing sterically congested biaryls. libretexts.orgnih.gov

The choice of solvent and base significantly influences the outcome of the Suzuki-Miyaura coupling. researchgate.netacs.org

Solvents: A variety of solvents can be used, often in biphasic systems with water. harvard.edu Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). researchgate.netscirp.org The solvent system affects the solubility of the reactants and the catalyst, and can influence the rate of the reaction. For instance, polar aprotic solvents like DMF can accelerate the reaction, while ethereal solvents like dioxane are also frequently used with good results. researchgate.netacs.orgscirp.org

Bases: The base plays a crucial role in the transmetalation step by activating the organoboron species. organic-chemistry.orgharvard.edu Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). utrgv.edufujifilm.com The strength and nature of the base can impact the reaction yield and selectivity. For sterically hindered couplings, stronger bases like K₃PO₄ are often preferred. utrgv.edu The use of milder bases like potassium fluoride (B91410) (KF) can be beneficial when base-sensitive functional groups are present. utrgv.edu

Optimization of the reaction conditions, including the catalyst loading, reaction temperature, and reaction time, is essential to achieve high yields and minimize side reactions, such as homocoupling of the starting materials. acs.org

Other Palladium-Catalyzed Cross-Coupling Variants

While the Suzuki-Miyaura coupling is the most prevalent method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 2-methyl-2'-nitrobiphenyl and its derivatives.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organohalide. While effective, the toxicity and cost of organotin compounds are significant drawbacks compared to the Suzuki-Miyaura coupling. libretexts.org

Negishi Coupling: This method utilizes organozinc reagents. It is a powerful tool for C-C bond formation but is sensitive to air and moisture, requiring stricter reaction conditions. libretexts.orgresearchgate.net

Hiyama Coupling: This reaction employs organosilicon compounds. It offers an alternative to organoboron and organotin reagents, but often requires activation with a fluoride source. scirp.org

Decarboxylative Coupling: A notable alternative involves the copper/palladium-catalyzed decarboxylative cross-coupling of 2-nitrobenzoic acid derivatives with aryl halides. orgsyn.orgrptu.de This method avoids the pre-formation of organometallic reagents. For example, 4-methyl-2'-nitrobiphenyl has been synthesized from potassium 2-nitrobenzoate (B253500) and 4-chlorotoluene. orgsyn.orgrptu.de

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura | Organoboron | Mild conditions, high functional group tolerance, low toxicity | Can be sensitive to sterically hindered substrates |

| Stille | Organotin | High yields, good for complex molecules | Toxic and costly reagents |

| Negishi | Organozinc | High reactivity | Air and moisture sensitive |

| Hiyama | Organosilicon | Alternative to boron/tin, low toxicity | Often requires fluoride activation |

| Decarboxylative | N/A (uses carboxylic acids) | Avoids pre-formed organometallics | May require higher temperatures |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of biaryl compounds, offering a more economical alternative to palladium-catalyzed methods. These reactions are versatile, allowing for the coupling of a wide range of substrates.

The classical Ullmann reaction is a well-established method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org This approach typically involves heating an aryl halide with an excess of copper powder or copper bronze. organic-chemistry.orgsmolecule.com For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474), a related compound, can be achieved by converting ortho-chloronitrobenzene using copper bronze at high temperatures (200-250°C), resulting in moderate yields. smolecule.com

Modern variations have improved upon the classical conditions. A solvent-free Ullmann coupling has been demonstrated for the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene by heating the neat reagent with copper and sand. smolecule.comrsc.org This method exemplifies green chemistry principles by minimizing solvent usage. smolecule.com Another approach involves the reaction of 2-nitrobenzene diazonium fluoroborate with chlorobenzene, using copper powder as a catalyst under reflux conditions to produce 2-nitrobiphenyl (B167123). google.com This method avoids the use of noble metal catalysts like palladium, making it a cost-effective option for industrial-scale production. google.com

Table 1: Examples of Ullmann Reaction for Nitrobiphenyl Synthesis

| Reactants | Catalyst | Conditions | Product | Purity | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-nitrobenzene diazonium fluoroborate, Chlorobenzene | 200 mesh Copper powder | Reflux, 5h, N₂ | 2-nitrobiphenyl | 98.5% | 76.1% | google.com |

| 2-nitrobenzene diazonium fluoroborate, Chlorobenzene | 100 mesh Copper powder | Reflux, 8h, N₂ | 2-nitrobiphenyl | 98.8% | 75.8% | google.com |

Note: This table presents data from cited research for illustrative purposes.

Both Copper(I) and Copper(II) salts are effective catalysts for cross-coupling reactions. Copper(I) can facilitate the oxidative coupling of aryllithium compounds at low temperatures to form both symmetric and asymmetric biaryls. organic-chemistry.org More intricate methods have been developed that utilize copper in catalytic cycles.

A notable example is the synthesis of 4-methyl-2'-nitrobiphenyl via a decarboxylative cross-coupling reaction. orgsyn.org This procedure involves generating a carbon nucleophile in situ from potassium 2-nitrobenzoate, which is then coupled with 4-bromotoluene. The reaction is catalyzed by a copper-phenanthroline complex, which facilitates the decarboxylation and subsequent transmetalation to a palladium co-catalyst, although processes solely reliant on copper are also established. orgsyn.org This method requires rigorous exclusion of water to prevent protonolysis of the reactive arylcopper intermediate. orgsyn.org

Copper(II)-catalyzed reactions are also prevalent. For instance, a highly efficient C-O cross-coupling has been developed using 5 mol% CuCl₂ to couple aryl bromides with aliphatic diols in the absence of a solvent. rsc.org While this specific example forms an ether linkage, the underlying principles of copper-catalyzed activation of aryl halides are relevant to the broader field of biaryl synthesis. rsc.orgnih.gov

Table 2: Copper-Catalyzed Synthesis of 4-methyl-2'-nitrobiphenyl

| Aryl Halide | Carboxylate Salt | Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|

Note: This table presents data from cited research for illustrative purposes.

Direct Nitration Strategies on 2-Methylbiphenyl (B165360) and its Precursors

An alternative synthetic route is the direct nitration of the 2-methylbiphenyl scaffold. This approach is an electrophilic aromatic substitution (EAS) reaction, where the regiochemical outcome is dictated by the directing effects of the pre-existing methyl and phenyl substituents.

The nitration of substituted biphenyls is a complex process influenced by both electronic and steric factors. In the case of 2-methylbiphenyl, the methyl group is an activating, ortho-, para-director, while the phenyl group is also activating and directs to the ortho and para positions. Research into the nitration of 2-methylbiphenyl has shown that nitration preferentially occurs on the methylated phenyl ring. spu.eduspu.edu

Preliminary findings indicate that the steric influence of the methyl group at the 2-position restricts the two phenyl rings from achieving a planar conformation in the carbocation intermediate. spu.eduspu.edu This steric hindrance makes attack on the non-methylated ring less favorable. Consequently, the major mononitrated product identified is 2-methyl-5-nitro-1,1'-biphenyl. spu.edu This contrasts with the nitration of 4-methylbiphenyl, which yields a mixture of 4'-nitro and 2'-nitro derivatives, indicating substitution on the unsubstituted ring. rushim.ru

The choice of nitrating agent and reaction conditions is crucial for controlling the outcome of the nitration reaction. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". rushim.rusmolecule.com The active electrophile in this mixture is the nitronium ion (NO₂⁺). rushim.ru

Other nitrating systems have also been employed. Nitration can be carried out using nitric acid in a solvent like acetic acid or carbon tetrachloride. rushim.rursc.org The conditions can influence the product distribution. For example, the nitration of biphenyl (B1667301) itself can yield different products depending on the reagents used, such as sodium nitrate (B79036) with a functionalized nano-catalyst or nitric acid in CCl₄. rsc.org For the specific nitration of 2-methylbiphenyl to study regioselectivity, optimized conditions have been developed, though specific details of the nitrating agent mixture are part of ongoing research. spu.edu

Purification and Isolation Techniques in Nitrobiphenyl Synthesis

The successful synthesis of 2-Methyl-2'-nitrobiphenyl and its derivatives is contingent upon effective purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and isomeric byproducts.

A range of standard laboratory techniques is employed. Following the reaction, a typical workup involves quenching the reaction, followed by extraction with an organic solvent like ether or ethyl acetate. orgsyn.orgorgsyn.org The organic layer is then washed with water and sometimes a basic solution (e.g., sodium hydroxide) or an acidic solution (e.g., HCl) to remove impurities. orgsyn.orgunimi.it The solution is then dried using an anhydrous salt such as calcium chloride or magnesium sulfate. orgsyn.orgrsc.org

The crude product obtained after removing the solvent, often with a rotary evaporator, requires further purification. orgsyn.org Common methods include:

Recrystallization: This is a widely used technique where the crude solid is dissolved in a hot solvent (such as ethanol (B145695), methanol, or hexane) and allowed to cool, causing the pure compound to crystallize out. orgsyn.orgorgsyn.org

Chromatography: Column chromatography, particularly flash chromatography over silica (B1680970) gel, is a powerful method for separating compounds with different polarities. rsc.orgprepchem.com The choice of eluent (solvent system) is critical for achieving good separation. prepchem.com Gas chromatography (GC) is also used to monitor reaction progress and analyze product purity. orgsyn.org

Distillation: For liquid products or solids with suitable boiling points, distillation under reduced pressure (vacuum distillation) or Kugelrohr distillation can be an effective purification method. orgsyn.orgorgsyn.org

Precipitation: In some cases, particularly for larger-scale syntheses, the product can be isolated by precipitation. This often involves pouring the reaction mixture into a non-solvent (like water), which causes the desired product to precipitate out as a solid that can be collected by filtration. unimi.it This method can sometimes avoid the need for chromatography. unimi.it

Advanced Chromatographic Purification Methods

The purification of 2-methyl-2'-nitrobiphenyl and its analogs is crucial to remove byproducts, unreacted starting materials, and catalysts from the crude reaction mixture. Advanced chromatographic techniques are frequently employed to achieve high levels of purity. The choice of chromatographic method and conditions depends on the specific properties of the compound and the nature of the impurities.

Flash chromatography and column chromatography over silica gel are widely reported methods for the purification of nitrobiphenyl compounds. prepchem.comrsc.org Silica gel acts as the stationary phase, while a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, serves as the mobile phase (eluent). By carefully selecting the eluent composition, a gradient can be created to effectively separate the target compound from impurities with different polarities.

For instance, in the synthesis of (2'-Nitrobiphenyl-4-yl)methyl bromide, a derivative of 2-methyl-2'-nitrobiphenyl, the crude product was purified by flash chromatography over silica gel. prepchem.com The elution was performed with a gradient of 1.5% to 10.0% ethyl acetate in hexane to yield the product with 85% purity. Similarly, various biphenyl derivatives have been purified using column chromatography on silica gel (60-120 mesh) with an ethyl acetate/hexane eluent system. rsc.org Another common practice involves a simpler filtration over a plug of silica gel to remove baseline impurities and catalyst residues, as seen in the purification of 4'-chloro-2-nitrobiphenyl (B3055000). google.comgoogleapis.com

Gas chromatography (GC) is also utilized, not primarily for preparative purification, but as an analytical method to monitor reaction progress and assess the purity of the final product. google.comorgsyn.org For example, the purity of synthesized 4'-chloro-2-nitrobiphenyl was determined to be 95% by GC analysis. google.com

| Compound | Chromatography Method | Stationary Phase | Eluent System | Purity/Yield | Reference |

|---|---|---|---|---|---|

| (2'-Nitrobiphenyl-4-yl)methyl bromide | Flash Chromatography | SiO₂ | 1.5-10.0% EtOAc/hexane | 90% yield, 85% purity | prepchem.com |

| 4'-Chloro-2-nitrobiphenyl | Filtration | Silica gel (10 g) | Not specified | 95% purity (GC) | google.com |

| Various nitrobiphenyls | Column Chromatography | Silica gel (60-120 mesh) | Ethyl acetate in hexane | Used for pure product isolation | rsc.org |

| 4-Methyl-2'-nitrobiphenyl | Gas Chromatography (Analytical) | HP-1 capillary column | Not applicable (for analysis) | Retention time: 7.35 min | orgsyn.org |

Recrystallization and Sublimation for High Purity Materials

For obtaining highly pure, crystalline 2-methyl-2'-nitrobiphenyl and its derivatives, recrystallization and sublimation are the preferred terminal purification steps. These methods are particularly effective at removing trace impurities that may remain after initial chromatographic purification.

Recrystallization is a technique based on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical for successful recrystallization. Ethanol is a commonly used solvent for nitrobiphenyl compounds. orgsyn.orgspu.educhemicalbook.com For instance, 2-methyl-4'-nitrobiphenyl (B1594515) was first recrystallized from hexane and then again from ethanol to afford light-yellow needles. orgsyn.org In another procedure, crude 4-methyl-2'-nitrobiphenyl was crystallized by dissolving it in boiling ethanol and then carefully layering it with diethyl ether. orgsyn.org The purification of 2-bromo-4-nitrotoluene, a precursor, involved two successive recrystallizations from ethanol. spu.edu

Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into a gas phase without passing through a liquid phase. The gaseous compound then re-solidifies as pure crystals on a cold surface, leaving non-volatile impurities behind. This method is suitable for thermally stable compounds and can yield very high-purity materials. Sublimation under vacuum has been noted as a viable purification method for 2-nitrobiphenyl. chemicalbook.comrsc.org General procedures for preparing nitrobiphenyls also list sublimation as a potential final purification step to achieve high purity. googleapis.com

| Compound | Purification Method | Solvent/Conditions | Result | Reference |

|---|---|---|---|---|

| 2-Methyl-4'-nitrobiphenyl | Recrystallization | Hexane, then Ethanol | Light-yellow needles, 78% total yield | orgsyn.org |

| 4-Methyl-2'-nitrobiphenyl | Crystallization | Boiling ethanol layered with diethyl ether | Crystallized product | orgsyn.org |

| 2-Nitrobiphenyl | Recrystallization | Ethanol (seeding required) | Crystallized product | chemicalbook.com |

| 2-Nitrobiphenyl | Sublimation | Under vacuum | Purified solid | chemicalbook.com |

| 2-bromo-4-nitrotoluene | Recrystallization | Ethanol (two successive) | Purified solid | spu.edu |

Reaction Chemistry and Transformation Pathways of 2 Methyl 2 Nitrobiphenyl

Reduction Reactions of the Nitro Group

The nitro group in 2-Methyl-2'-nitrobiphenyl is readily susceptible to reduction, leading to the corresponding amino derivative. This transformation is a critical step in the synthesis of various heterocyclic compounds and can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For 2-Methyl-2'-nitrobiphenyl, this reaction yields 2-Methyl-2'-aminobiphenyl.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nsf.gov The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen gas and at temperatures ranging from ambient to moderately elevated. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, a monoclinic ruthenium dioxide catalyst (HxRuO₂) has shown high activity and selectivity for the hydrogenation of functionalized nitroarenes to corresponding anilines under relatively mild conditions (e.g., 60°C, 0.5 MPa H₂). nsf.gov

The general transformation is as follows:

General Reaction for Catalytic Hydrogenation

The resulting 2-Methyl-2'-aminobiphenyl is a key intermediate for further synthetic transformations.

Selective Reduction with Chemical Reagents

A variety of chemical reagents can selectively reduce the nitro group of 2-Methyl-2'-nitrobiphenyl. These methods can sometimes offer advantages in terms of functional group tolerance and reaction conditions compared to catalytic hydrogenation.

A significant transformation pathway for 2-nitrobiphenyl (B167123) derivatives is the reductive cyclization to form carbazoles, often referred to as the Cadogan reaction. nih.gov This reaction proceeds through the in-situ formation of a nitrene intermediate upon reduction, which then undergoes intramolecular cyclization. A common and practical method for this transformation is the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃). nih.gov

When 2-Methyl-2'-nitrobiphenyl is heated with a stoichiometric excess of triphenylphosphine, it undergoes reductive deoxygenation. The initially formed amino group intermediate is not isolated; instead, it cyclizes to yield 4-methylcarbazole. The reaction yield is often dependent on the solvent and temperature, with higher-boiling solvents like 1,2-dichlorobenzene (B45396) (o-DCB) providing higher yields. nih.gov

Reductive Cyclization of 2-Methyl-2'-nitrobiphenyl to 4-Methylcarbazole

The table below summarizes typical conditions for the triphenylphosphine-mediated reductive cyclization of substituted 2-nitrobiphenyls.

| 2-Nitrobiphenyl Derivative | Reagent | Solvent | Temperature | Yield of Carbazole (B46965) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 91% | nih.gov |

| 4-Fluoro-2-nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 91% | |

| 4-Methoxy-2-nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 91% | |

| 4,4'-Dibromo-2-nitrobiphenyl | PPh₃ (2.5 equiv) | o-DCB | Reflux | 75% |

Other classical reagents for the reduction of nitroarenes to amines include metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), and sodium hydrosulfite. These methods can also be applied to produce 2-Methyl-2'-aminobiphenyl, although care must be taken to control the reaction conditions to avoid potential side reactions.

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 2-Methyl-2'-nitrobiphenyl is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. The regioselectivity of this reaction is dictated by the combined electronic and steric influences of the existing methyl and nitro substituents.

Influence of Methyl and Nitro Substituents on Regioselectivity

The directing effects of the substituents on the two rings are key to predicting the outcome of EAS reactions.

The Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the positions ortho and para to it.

The Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para positions.

In 2-Methyl-2'-nitrobiphenyl, the two rings compete for the electrophile. The ring bearing the electron-donating methyl group is activated towards EAS, while the ring with the electron-withdrawing nitro group is deactivated. Consequently, electrophilic attack is expected to occur preferentially on the methyl-substituted ring.

Within the methyl-substituted ring, the electrophile will be directed to the positions ortho and para to the methyl group. However, the bulky nitro-substituted phenyl group at the 2-position creates significant steric hindrance, which can influence the ratio of the possible isomers.

Competitive Reaction Rate Studies

Competitive reaction rate studies provide quantitative insight into the reactivity and regioselectivity of EAS reactions. Studies on the nitration of 2-methylbiphenyl (B165360) have shown that nitration favors the methylated phenyl ring. spu.edu

When 2-methylbiphenyl is nitrated, four principal mononitrated products are observed. The most abundant product results from nitration at the 5-position (para to the methyl group), indicating that this position is the most electronically activated and sterically accessible. spu.edu

The table below shows the product distribution from a representative nitration reaction of 2-methylbiphenyl, which serves as a close analog for understanding the reactivity of the methyl-substituted ring in 2-Methyl-2'-nitrobiphenyl.

| Product Isomer (from 2-methylbiphenyl nitration) | Position of Nitration | Relative Abundance | Reference |

|---|---|---|---|

| 2-Methyl-5-nitro-1,1'-biphenyl | 5 (para to -CH₃) | Most Abundant | spu.edu |

| 2-Methyl-3-nitro-1,1'-biphenyl | 3 (ortho to -CH₃) | Minor Product | spu.edu |

| 2-Methyl-4'-nitro-1,1'-biphenyl | 4' (para on unsubstituted ring) | Minor Product | spu.edu |

| 2-Methyl-2'-nitro-1,1'-biphenyl | 2' (ortho on unsubstituted ring) | Minor Product | spu.edu |

These findings suggest that for 2-Methyl-2'-nitrobiphenyl, further electrophilic attack would overwhelmingly favor the methyl-bearing ring, with the primary site of substitution being the position para to the methyl group (C5). The deactivating effect of the nitro group on the second ring makes substitution on that ring significantly less favorable.

Oxidation Reactions of the Methyl Group

The methyl group attached to the biphenyl core can be oxidized to various higher oxidation states, such as an alcohol, aldehyde, or carboxylic acid. The conditions required for this transformation are influenced by the electronic nature of the aromatic ring.

The presence of the electron-withdrawing nitro group on the adjacent ring deactivates the entire biphenyl system to some extent, making the oxidation of the methyl group more challenging compared to that in toluene (B28343) or unsubstituted 2-methylbiphenyl. google.com Stronger oxidizing agents or more forcing reaction conditions are typically necessary to achieve this transformation. google.com

Common reagents used for the oxidation of benzylic methyl groups to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄): Often used under basic or neutral conditions, followed by acidification. The strength of KMnO₄ is generally sufficient to oxidize methyl groups on deactivated rings.

Chromic acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in sulfuric acid. This is a powerful oxidizing agent.

Vanadium pentoxide (V₂O₅) in Sulfuric Acid: This system has been reported for the oxidation of oxidation-resistant aryl methyl groups, such as those on dinitrotoluene. google.com

The oxidation of 2-Methyl-2'-nitrobiphenyl with a strong oxidizing agent like KMnO₄ would be expected to yield 2'-Nitro-[1,1'-biphenyl]-2-carboxylic acid.

Oxidation of the Methyl Group to a Carboxylic Acid

The table below lists common reagents for the oxidation of aromatic methyl groups.

| Reagent | Typical Conditions | Product Oxidation State | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base or neutral, heat; then acid workup | Carboxylic Acid | |

| Chromic Acid (H₂CrO₄) | H₂SO₄/H₂O, heat | Carboxylic Acid | reddit.com |

| Vanadium Pentoxide (V₂O₅) / H₂SO₄ | Heat (e.g., <150°C) | Carboxylic Acid | google.com |

| Molecular Oxygen (O₂) / Catalysts | Co(OAc)₂/NaBr/AcOH | Carboxylic Acid |

The choice of oxidant and conditions must be carefully selected to ensure complete conversion of the methyl group without causing degradation of the biphenyl core or unintended reactions involving the nitro group.

Conversion to Carboxylic Acid Derivatives

The transformation of the methyl group of 2-Methyl-2'-nitrobiphenyl into a carboxylic acid function represents a significant oxidation process. This conversion to 2'-nitro-[1,1'-biphenyl]-2-carboxylic acid is typically accomplished using strong oxidizing agents capable of oxidizing an alkyl side chain on an aromatic ring.

Detailed Research Findings: The oxidation of alkylbenzenes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. While specific studies detailing the direct oxidation of 2-Methyl-2'-nitrobiphenyl are not prevalent, the reaction can be achieved under conditions standard for benzylic oxidation. Reagents such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (H₂SO₄) are commonly employed. The reaction proceeds by attacking the benzylic position, which is activated by the adjacent aromatic ring.

An alternative strategy to obtain the carboxylic acid derivative involves multi-step synthesis pathways rather than direct oxidation. For instance, processes have been developed for preparing biphenyl-2-carboxylic acid derivatives by saponifying a (2-oxazolinyl)-2-biphenyl precursor with hydrochloric acid under pressure. google.com This highlights an indirect route where a different functional group is hydrolyzed to yield the carboxylic acid. Furthermore, modern cross-coupling methods, like the Suzuki-Miyaura coupling, can be used to synthesize biphenyl carboxylic acids directly from corresponding boronic acids and bromo-benzoic acids, offering another viable, albeit indirect, route to the target molecule. ajgreenchem.com

Table 1: Oxidation of Benzylic Methyl Group to Carboxylic Acid

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | 2'-Nitro-[1,1'-biphenyl]-2-carboxylic acid |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Heat | 2'-Nitro-[1,1'-biphenyl]-2-carboxylic acid |

Partial Oxidation to Aldehydes or Alcohols

Achieving partial oxidation of the methyl group to an aldehyde (2'-nitro-[1,1'-biphenyl]-2-carbaldehyde) or an alcohol ( (2'-nitro-[1,1'-biphenyl]-2-yl)methanol) requires the use of milder and more selective oxidizing agents to prevent overoxidation to the carboxylic acid. masterorganicchemistry.com

Detailed Research Findings: Direct partial oxidation of the methyl group is challenging. A more controlled and common approach involves a two-step sequence. First, the methyl group undergoes benzylic halogenation, typically bromination, to form 2'-(bromomethyl)-2-nitrobiphenyl. This intermediate can then be converted to the corresponding alcohol via nucleophilic substitution using hydroxide (B78521) or to an acetate ester (followed by hydrolysis).

Once the primary benzylic alcohol is formed, it can be selectively oxidized to the aldehyde. A variety of modern reagents are available for this transformation that are known to stop at the aldehyde stage without proceeding to the carboxylic acid. libretexts.org These include Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP), which are effective under mild conditions. libretexts.org DMSO-based oxidations, such as the Swern oxidation, are also highly effective for preparing sensitive aldehydes from primary alcohols. scribd.com

Table 2: Reagents for Partial Oxidation of Primary Benzylic Alcohols

| Reagent | Common Name/Abbreviation | Product |

|---|---|---|

| Pyridinium Chlorochromate | PCC | Aldehyde |

| Dess-Martin Periodinane | DMP | Aldehyde |

| Dimethyl sulfoxide (B87167) (activated) | Swern or Moffatt Oxidation | Aldehyde |

| 2-Iodoxybenzoic acid | IBX | Aldehyde scribd.com |

Derivatization at the Biphenyl Linkage or Aromatic Rings

Bromination of Methyl Group for Further Functionalization

Introducing a bromine atom at the benzylic position of the methyl group yields 2'-(bromomethyl)-2-nitrobiphenyl, a versatile intermediate for further synthetic transformations. This reaction typically proceeds via a free-radical mechanism.

Detailed Research Findings: The most common method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions (UV light). The reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical.

A patented method describes the bromination of the methyl group on nitrated aromatic compounds using elemental bromine in the presence of bentonite (B74815) as a catalyst and dichloromethane (B109758) as the solvent. google.com This process is reported to be highly selective and efficient for methylated aromatic compounds bearing electron-withdrawing groups like the nitro group. google.com The resulting 2'-(bromomethyl)-2-nitrobiphenyl can be used in a variety of nucleophilic substitution reactions to introduce other functional groups.

Table 3: Methods for Benzylic Bromination

| Reagent(s) | Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Reflux in CCl₄ or other non-polar solvent | 2'-(bromomethyl)-2-nitrobiphenyl |

| Bromine (Br₂), Bentonite | 0-30 °C in Dichloromethane | 2'-(bromomethyl)-2-nitrobiphenyl google.com |

Functional Group Interconversions on the Aromatic Rings

The aromatic rings of 2-Methyl-2'-nitrobiphenyl can undergo various transformations, most notably the reduction of the nitro group and electrophilic substitution reactions.

Detailed Research Findings: Reduction of the Nitro Group: The conversion of the 2'-nitro group to a 2'-amino group is a fundamental and highly useful transformation. This reduction can be achieved using several standard methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), or metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). orgsyn.org The resulting 2-methyl-[1,1'-biphenyl]-2'-amine is a critical precursor for cyclization reactions to form carbazoles.

Electrophilic Aromatic Substitution: Further functionalization of the aromatic rings can be achieved through electrophilic substitution. A study on the nitration of 2-methylbiphenyl found that substitution preferentially occurs on the methylated phenyl ring, indicating that the steric hindrance of the methyl group influences the regiochemistry of the reaction. spu.edu This suggests that nitration of 2-Methyl-2'-nitrobiphenyl would likely lead to the introduction of a second nitro group onto the methyl-substituted ring. Suzuki-Miyaura coupling has also been employed to synthesize specific nitrated isomers of 2-methylbiphenyl that are otherwise difficult to isolate. spu.edu

Rearrangement and Cyclization Studies

One of the most significant transformation pathways for 2-Methyl-2'-nitrobiphenyl involves intramolecular cyclization to form substituted carbazoles, which are important heterocyclic motifs in materials science and medicinal chemistry.

Detailed Research Findings: The synthesis of carbazoles from 2-nitrobiphenyl derivatives is a well-established area of research. The key step is the generation of a reactive intermediate from the nitro group that can attack the adjacent aromatic ring.

A primary route involves the reduction of the nitro group to an amine, yielding 2-methyl-[1,1'-biphenyl]-2'-amine, as discussed previously. This amine can then undergo cyclization. One powerful method is the Cadogan reaction , where the nitro compound is treated directly with a trivalent phosphorus reagent, such as triethyl phosphite (B83602), at high temperatures. The phosphite deoxygenates the nitro group to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system.

An alternative pathway involves converting the intermediate amine (2-methyl-[1,1'-biphenyl]-2'-amine) into a diazonium salt, which is then transformed into an azide (B81097) (2'-azido-2-methyl-1,1'-biphenyl). Thermal or photochemical decomposition of this azide generates the nitrene, which subsequently cyclizes to afford the corresponding methyl-substituted carbazole. This approach has been successfully used for the synthesis of 2-nitrocarbazole from o-azido-p'-nitrobiphenyl, demonstrating the viability of this cyclization strategy. orgsyn.org These cyclization studies underscore the utility of 2-Methyl-2'-nitrobiphenyl as a precursor to complex heterocyclic structures.

Applications in Organic Synthesis

Precursor to Heterocyclic Compounds

The reduction of the nitro group in 2-Methyl-2'-nitrobiphenyl to an amine, followed by intramolecular cyclization reactions, is a common strategy for the synthesis of nitrogen-containing heterocyclic compounds.

One of the most important applications of 2-amino-2'-methylbiphenyl (derived from 2-Methyl-2'-nitrobiphenyl) is in the synthesis of carbazoles. The Cadogan reaction, for example, involves the reductive cyclization of a nitrobiphenyl using a phosphite (B83602) reagent to form a carbazole (B46965).

Role in the Development of Novel Catalysts and Materials

The biphenyl (B1667301) scaffold present in 2-Methyl-2'-nitrobiphenyl is a common feature in the design of chiral ligands for asymmetric catalysis. By introducing chirality, either through atropisomerism or by the attachment of chiral auxiliaries, these biphenyl-based ligands can be used to control the stereochemical outcome of a wide range of chemical reactions.

Theoretical and Computational Studies of 2 Methyl 2 Nitrobiphenyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard for predicting molecular properties with a high degree of accuracy. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The geometry of a biphenyl (B1667301) system is largely defined by the dihedral angle between the two phenyl rings. In 2-Methyl-2'-nitrobiphenyl, significant steric hindrance is expected between the ortho-methyl group and the ortho-nitro group, as well as the hydrogens at the 6 and 6' positions. This steric repulsion forces the two rings out of plane.

Computational studies on the parent compound, 2-methylbiphenyl (B165360), show that the barrier to becoming planar is substantial, estimated to be over 10 kcal/mol, which is more than five times higher than the barrier for biphenyl itself. spu.edu This high barrier is a direct consequence of the steric clash involving the methyl group. spu.edu For 2-Methyl-2'-nitrobiphenyl, the presence of the bulky nitro group at the other ortho position introduces further steric strain, ensuring a non-planar ground state conformation.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would precisely calculate the equilibrium bond lengths, bond angles, and the crucial inter-ring dihedral angle. nih.gov While specific optimized parameters for 2-Methyl-2'-nitrobiphenyl are not extensively published, the expected outcome is a significantly twisted structure that minimizes steric repulsion. Conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle to identify the lowest energy conformer and the rotational energy barriers. cwu.edu

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. irjweb.com A smaller gap generally implies higher reactivity. acs.org

These energies can be calculated using DFT methods. irjweb.comschrodinger.com For instance, a Quantitative Structure-Toxicity Relationship (QSTR) study on various nitroaromatic compounds performed complete geometry optimizations and energy calculations using the B3LYP functional with a 3-21G* basis set. innovareacademics.in While data for 2-Methyl-2'-nitrobiphenyl is not specified, the study provides values for the closely related isomer, 2'-methyl-4-nitrobiphenyl, which illustrate the typical energy ranges for such compounds.

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| 2'-Methyl-4-nitrobiphenyl | -0.25 | -0.10 | B3LYP/3-21G* | innovareacademics.in |

This table presents calculated data for a structural isomer to illustrate typical values.

The HOMO in such a "push-pull" type system is typically distributed over the more electron-rich methyl-substituted phenyl ring, while the LUMO is localized on the electron-deficient nitro-substituted phenyl ring. This separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. acs.org

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be predicted. unifap.br These calculations are typically performed at the same level of theory (e.g., DFT/B3LYP) as the geometry optimization. tandfonline.com

The predicted frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nist.gov A detailed comparison allows for the confident assignment of complex spectral bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and the characteristic symmetric and asymmetric stretches of the NO₂ group. unifap.brtandfonline.com Although specific computational studies on the vibrational spectra of 2-Methyl-2'-nitrobiphenyl are not prominent in the literature, this standard methodology would be applied for its structural confirmation and analysis.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

Nitration Pathway: The formation of nitrobiphenyls occurs via electrophilic aromatic substitution. Computational studies on the nitration of arenes with the nitronium ion (NO₂⁺) have identified key intermediates, including an initial π-complex that evolves into a σ-complex (also known as a Wheland intermediate), which is the transition state for the substitution. researchgate.net For 2-methylbiphenyl, the key question is which ring is attacked and at what position. Experimental and preliminary computational findings indicate that nitration favors the methylated phenyl ring. spu.eduspu.edu This regioselectivity suggests that the reaction proceeds through a transition state that avoids the high energy cost of planarizing the two rings, thereby minimizing steric hindrance between the phenyl rings and the attacking electrophile. spu.edu A full transition state analysis for the formation of 2-Methyl-2'-nitrobiphenyl would involve locating the specific transition state structure for NO₂⁺ attack at the 2' position and calculating its energy relative to the reactants.

Reduction Pathway: The reduction of 2-nitrobiphenyls is a key step in the synthesis of carbazoles, often proceeding via a Cadogan-type reductive cyclization. researchgate.netscite.ai This process has been investigated using DFT calculations, particularly for reactions mediated by phosphine (B1218219) reagents. nih.govnih.gov The mechanism involves a two-stage deoxygenation of the nitro group. First, the 2-nitrobiphenyl (B167123) is reduced to a 2-nitrosobiphenyl intermediate. nih.govresearchgate.net This step is followed by a second deoxygenation of the nitroso intermediate to form a highly reactive nitrene or nitrenoid species, which then undergoes intramolecular C-H insertion to form the carbazole (B46965) ring. nih.gov

DFT modeling of the reduction of 2-nitrobiphenyl with a phosphetane (B12648431) catalyst identified the transition states for these deoxygenation events. The formation of the 2-nitrosobiphenyl was found to be the turnover-limiting step. nih.govnih.gov A subsequent (2+1) addition of the catalyst to the nitroso intermediate leads to an oxazaphosphirane, which then collapses to yield the final product and the oxidized catalyst. nih.gov

The rate of a chemical reaction is exponentially dependent on the activation energy barrier (the energy of the transition state relative to the reactants). Computational chemistry provides direct access to these energy barriers.

Nitration: The kinetics of the nitration of 2-methylbiphenyl are heavily influenced by the high energy barrier to planarization (>10 kcal/mol). spu.edu Any reaction pathway requiring a planar or near-planar transition state will have a correspondingly high activation energy and thus be kinetically disfavored. This explains why nitration occurs preferentially on the methylated ring, as this allows the molecule to maintain a twisted, lower-energy conformation during the reaction. spu.eduspu.edu

Reduction: For the reductive cyclization of 2-nitrobiphenyl, DFT calculations have provided specific energy barriers. In the model system using a phosphetane catalyst, the key transition states were calculated, providing quantitative insight into the reaction kinetics. nih.gov Furthermore, kinetic studies on substituted 2-nitrobiphenyls revealed a positive Hammett factor (ρ = +1.5), indicating that electron-withdrawing groups on the biphenyl system accelerate the reaction. This is consistent with the DFT model, which shows an accrual of negative charge on the substrate in the rate-determining step. nih.govnih.govresearchgate.net

| Reaction Step | Species Involved | Calculated Relative Free Energy (ΔG‡) | Method | Source |

|---|---|---|---|---|

| First Deoxygenation (Rate-Determining) | 2-Nitrobiphenyl + Phosphetane Catalyst | +28.3 kcal/mol (TS for cheletropic addition) | M06-2X/6-311++G(d,p)/PCM | nih.gov |

| Second Deoxygenation | 2-Nitrosobiphenyl + Phosphetane Catalyst | +24.8 kcal/mol (TS for 2+1 addition) | M06-2X/6-311++G(d,p)/PCM | nih.gov |

This table presents calculated energy barriers for the reduction of the parent 2-nitrobiphenyl compound, which serves as a model for the reduction of 2-Methyl-2'-nitrobiphenyl.

Substituent Effects and Aromatic Reactivity Predictions

The reactivity of the two aromatic rings in 2-Methyl-2'-nitrobiphenyl towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the methyl and nitro groups, as well as the phenyl group acting as a substituent on the other ring.

Methyl-substituted Ring : The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive and hyperconjugation effects. spu.edu It increases the electron density of the ring, making it more susceptible to electrophilic attack. spu.edu

Nitro-substituted Ring : The nitro group is a strongly deactivating, meta-directing substituent. It withdraws electron density from the ring through both inductive and resonance effects, making the ring much less reactive towards electrophiles. smolecule.com

A key factor in 2-Methyl-2'-nitrobiphenyl is the steric hindrance caused by the ortho-substituents, which forces the rings to be non-planar. spu.edu This twisting inhibits π-conjugation between the rings. As a result, the phenyl group on the methyl-substituted ring acts primarily as an electron-withdrawing group via its σ-inductive effect, rather than an activating π-donor. spu.edu

Experimental and computational studies on the nitration of 2-methylbiphenyl have shown that substitution occurs preferentially on the methylated ring. spu.edu The major product formed is 2-methyl-5-nitro-1,1'-biphenyl, where the nitro group adds para to the activating methyl group and meta to the deactivating phenyl substituent. spu.edu This outcome suggests that the activating effect of the methyl group outweighs the deactivating effect of the twisted phenyl ring. spu.edu

| Substituent Effect Summary on Electrophilic Aromatic Substitution | |

| Ring | Dominant Substituent Effects |

| Methyl-substituted Phenyl Ring | Activating, ortho-, para-directing methyl group. Deactivating, meta-directing (twisted) phenyl group. |

| Nitro-substituted Phenyl Ring | Strongly deactivating, meta-directing nitro group. Deactivating, meta-directing (twisted) phenyl group. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential. wolfram.com

Red/Yellow Regions : Indicate negative potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions : Indicate positive potential, representing electron-poor areas. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green Regions : Indicate neutral or near-zero potential. wolfram.com

For 2-Methyl-2'-nitrobiphenyl, an MEP map would be expected to show a significant region of negative potential (red/yellow) localized around the oxygen atoms of the nitro group, reflecting their high electronegativity and electron density. This makes the nitro group a primary site for interactions with electrophiles or hydrogen bond donors. scivisionpub.com The aromatic rings would exhibit more varied potential. The nitro-substituted ring would be generally electron-poor (more blueish) compared to the methyl-substituted ring. The region around the methyl group would be relatively neutral or slightly negative. Such a map provides a clear visual representation of how an approaching reactant would "see" the molecule's charge distribution. uni-muenchen.de

Global Reactivity Descriptors

Global reactivity descriptors are quantum chemical parameters derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.netacs.orgdergipark.org.tr They are calculated using the following formulas:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. acs.org |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. acs.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. scivisionpub.comresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the ease of changing electron distribution. Softer molecules are more reactive. scivisionpub.comacs.org |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. researchgate.netdergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons; a good electrophile has a high ω value. researchgate.netdergipark.org.tr |

Applications of 2 Methyl 2 Nitrobiphenyl As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Functionalized Biphenyls

The structure of 2-methyl-2'-nitrobiphenyl, featuring a biphenyl (B1667301) core with methyl and nitro substituents, makes it an important precursor for a variety of functionalized biphenyls. These derivatives are sought after for their specific steric and electronic properties.

Preparation of Chiral Biphenyl Derivatives

While direct examples of using 2-methyl-2'-nitrobiphenyl for chiral biphenyl synthesis are not extensively documented in readily available literature, the broader class of substituted biphenyls is crucial in the development of chiral ligands and catalysts. The inherent atropisomerism of certain sterically hindered biphenyls allows for the existence of stable, non-interconverting enantiomers. The synthesis of such chiral biphenyls often relies on controlling the stereochemistry during the aryl-aryl bond formation or through resolution of a racemic mixture. The functional groups on 2-methyl-2'-nitrobiphenyl, the nitro and methyl groups, can be chemically modified to facilitate the introduction of chirality or to influence the stereochemical outcome of subsequent reactions. The stability of chiral biphenyls is dependent on the size of the ortho substituents. rsc.org

Synthesis of Biaryl Compounds with Specific Substitution Patterns

2-Methyl-2'-nitrobiphenyl is a key starting material for synthesizing biaryl compounds with defined substitution patterns. The presence of the methyl and nitro groups directs subsequent chemical transformations to specific positions on the biphenyl rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to construct the biphenyl core. derpharmachemica.comsmolecule.comnih.gov For instance, the Suzuki-Miyaura coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst allows for the creation of unsymmetrical biaryls. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov

Another significant method is the Ullmann coupling, which uses copper catalysis to couple two aryl halides. smolecule.comvanderbilt.edu While effective, this method often requires harsh reaction conditions. smolecule.com More recent methods, like the Negishi cross-coupling, which utilizes organozinc reagents, also contribute to the synthesis of unsymmetrical biaryls. rsc.org The functional groups on 2-methyl-2'-nitrobiphenyl can be further manipulated. For example, the nitro group can be reduced to an amino group, which can then be used to direct further substitutions or to participate in cyclization reactions. vanderbilt.edu

Table 1: Synthetic Methods for Biaryl Compounds

| Coupling Reaction | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance, commercially available reagents. derpharmachemica.comnih.gov |

| Ullmann Coupling | Copper catalyst | One of the earliest methods, often requires high temperatures. smolecule.comvanderbilt.edu |

| Negishi Coupling | Nickel or Palladium catalyst, Organozinc reagent | Effective for producing unsymmetrical biaryls. rsc.org |

| Decarboxylative Cross-Coupling | Copper/Palladium catalyst | Couples potassium benzoates with aryl halides. orgsyn.org |

Intermediates for Advanced Organic Materials

The biphenyl scaffold of 2-methyl-2'-nitrobiphenyl is a fundamental component in the design of various advanced organic materials. The ability to introduce different functional groups onto this core structure allows for the fine-tuning of the material's electronic and physical properties.

Building Blocks for Conducting Polymers

While direct polymerization of 2-methyl-2'-nitrobiphenyl is not a common route, its derivatives are valuable building blocks for conducting polymers. The biphenyl unit can be incorporated into the polymer backbone to enhance conjugation and charge transport properties. The nitro group can be converted to other functional groups that facilitate polymerization or modify the polymer's electronic characteristics. The synthesis of such polymers often involves step-growth polymerization techniques. gre.ac.uk

Precursors for Liquid Crystals and Other Advanced Materials

The rigid and elongated structure of the biphenyl unit makes it a suitable core for liquid crystalline materials. vanderbilt.edu By attaching flexible side chains and other functional groups to the biphenyl scaffold derived from 2-methyl-2'-nitrobiphenyl, molecules with specific mesophase behaviors can be designed. The nitro group in precursors like 2'-nitrobiphenyl-4-yl benzoate (B1203000) can be reduced to an amine, allowing for further functionalization to create materials for optoelectronic applications. vulcanchem.com The synthesis of these materials often involves multi-step procedures starting from functionalized biphenyls. vanderbilt.edu

Synthetic Routes to Nitrogen-Containing Heterocycles

2-Methyl-2'-nitrobiphenyl is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, most notably carbazoles.

The most prominent application of 2-nitrobiphenyl (B167123) derivatives is in the synthesis of carbazoles through reductive cyclization. derpharmachemica.com The Cadogan reaction, which employs a trivalent phosphorus reagent like triphenylphosphine (B44618) or triethyl phosphite (B83602), is a classic method for this transformation. derpharmachemica.comamazonaws.com The reaction proceeds by deoxygenation of the nitro group, leading to a nitrene intermediate that undergoes intramolecular cyclization. mit.edu This method is advantageous due to its tolerance of various functional groups. derpharmachemica.com

More recent developments have focused on catalytic reductive cyclization methods. Palladium-catalyzed reactions using carbon monoxide (or a CO surrogate like phenyl formate) have been shown to be highly efficient for the synthesis of carbazoles from 2-nitrobiphenyls. unimi.it These catalytic methods offer advantages in terms of reduced waste and milder reaction conditions.

The general synthetic scheme involves the initial formation of the 2-nitrobiphenyl skeleton, often via a Suzuki-Miyaura coupling, followed by the reductive cyclization step to form the carbazole (B46965) ring system. derpharmachemica.comderpharmachemica.com

Table 2: Key Reactions in the Synthesis of Nitrogen-Containing Heterocycles from 2-Methyl-2'-nitrobiphenyl Derivatives

| Reaction | Reagents/Catalysts | Product Type |

| Cadogan Reductive Cyclization | Triphenylphosphine or Triethyl phosphite | Carbazoles. derpharmachemica.comamazonaws.com |

| Palladium-Catalyzed Reductive Cyclization | Pd catalyst, CO or CO surrogate (e.g., phenyl formate) | Carbazoles. unimi.it |

| Fischer Indole Synthesis | Acid catalyst | Indoles (from related precursors). nih.govrsc.org |

The versatility of 2-methyl-2'-nitrobiphenyl and its derivatives as intermediates stems from the reactivity of the nitro group and the ability to functionalize the biphenyl core, providing access to a wide range of complex and valuable molecules.

Use in Catalyst Ligand Design and Synthesis

The structure of 2-Methyl-2'-nitrobiphenyl makes it a suitable starting point for the synthesis of specialized ligands, particularly phosphine (B1218219) ligands used in transition metal catalysis. The synthetic strategy typically involves the chemical modification of its functional groups. The nitro group can be reduced to an amine (-NH2), which then serves as an anchor point for introducing phosphorus-containing moieties.

The resulting aminobiphenyl can be converted into various phosphine ligands (Buchwald-type ligands, for example), which are crucial for facilitating a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. researchgate.netrsc.org The effectiveness of these catalysts often depends on the steric and electronic properties of the phosphine ligand. liverpool.ac.uk

The 2-methyl group on the adjacent phenyl ring introduces significant steric bulk near the coordinating atom of the ligand. This steric hindrance is a critical design element, influencing the coordination sphere of the metal center (e.g., palladium) and promoting the reductive elimination step in catalytic cycles, which is often rate-limiting. researchgate.net By modifying the substituents on the phosphorus atom, the ligand's properties can be finely tuned to optimize catalytic activity, selectivity, and stability for a specific chemical transformation.

Table 1: Conceptual Design of Phosphine Ligands from 2-Methyl-2'-aminobiphenyl Precursor

This table illustrates how the reduced form of 2-Methyl-2'-nitrobiphenyl could be used to generate phosphine ligands with varying properties. The precursor, 2-Methyl-2'-aminobiphenyl, would be reacted to attach a phosphino (B1201336) group.

| Precursor Compound | Phosphine Substituent (R) | Resulting Ligand Type | Expected Steric Bulk (Tolman Cone Angle) | Expected Electronic Effect | Potential Application |

| 2-Methyl-2'-aminobiphenyl | Phenyl (Ph) | Triarylphosphine | Moderate | Electron-withdrawing | General cross-coupling |

| 2-Methyl-2'-aminobiphenyl | Cyclohexyl (Cy) | Alkyldiarylphosphine | Large | Electron-donating | Coupling of aryl chlorides |

| 2-Methyl-2'-aminobiphenyl | tert-Butyl (t-Bu) | Alkyldiarylphosphine | Very Large | Strongly electron-donating | Sterically demanding couplings |

| 2-Methyl-2'-aminobiphenyl | o-Tolyl | Triarylphosphine | Large | Moderately electron-donating | Enhanced reductive elimination |

Research Tool for Studying Aromatic Reactivity and Electronic Effects of Substituents

2-Methyl-2'-nitrobiphenyl and its parent compound, 2-methylbiphenyl (B165360), serve as excellent model substrates for investigating the principles of electrophilic aromatic substitution (EAS), reaction kinetics, and the interplay of electronic and steric effects. spu.edu The biphenyl system contains two aromatic rings that compete for the electrophile, and the directing effects of the substituents determine the regiochemical outcome of the reaction.

The methyl group (-CH3) is an activating group, donating electron density to its ring primarily through an inductive effect (+I) and hyperconjugation, directing incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com Conversely, the nitro group (-NO2) is a powerful deactivating group, withdrawing electron density via strong inductive (-I) and resonance (-M) effects, directing electrophiles to the meta position relative to itself. wikipedia.orgmasterorganicchemistry.com

In the case of 2-methylbiphenyl, research on its nitration provides detailed insights into these competing influences. A key finding is that the steric hindrance caused by the 2-methyl group restricts the free rotation of the phenyl rings, influencing the planarity of the transition state. spu.edu This has a significant impact on where the nitration occurs. Preliminary findings from competitive nitration experiments have shown that biphenyl nitrates approximately 1.87 times faster than toluene (B28343), providing a baseline for assessing the activating nature of the phenyl substituent. spu.edu

Detailed analysis of the nitration of 2-methylbiphenyl reveals the formation of several mononitrated isomers. The distribution of these products allows chemists to deduce the relative importance of steric hindrance versus electronic activation in directing the substitution. spu.edu For instance, the prevalence of nitration on the methylated ring, despite steric challenges, underscores the potent activating effect of the methyl group. spu.edu

Table 2: Research Findings on the Regiochemistry of 2-Methylbiphenyl Nitration

The following data, adapted from kinetic and regioselective assessment studies, identifies the major products formed during the electrophilic nitration of 2-methylbiphenyl. The product distribution is a direct consequence of the electronic and steric effects of the methyl substituent. spu.edu

| Peak ID (GC-MS) | Retention Time (min) | Proposed Structure | Key Mass Spec. Fragment | Implied Directing Influence |

| a | Not specified | 2-methyl-6-nitro-1,1'-biphenyl | M-17, M-28 | Sterically accessible ortho position |

| b | Not specified | 2-methyl-3-nitro-1,1'-biphenyl | M-17 | Ortho/para direction, less favored position |

| c | 12.957 | 2-methyl-4-nitro-1,1'-biphenyl | Not specified | Para position to the activating methyl group |

| d | 13.034 | 2-methyl-5-nitro-1,1'-biphenyl | Matches synthesized standard | Meta position, influenced by combined effects |

Data adapted from preliminary findings on the nitration of methylated biphenyls. spu.edu "M-17" suggests a fragmentation pattern where a nitro group is adjacent to a methyl group, while "M-28" suggests adjacency to a phenyl substituent. spu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-2'-nitrobiphenyl, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification or Suzuki-Miyaura coupling, depending on precursor availability. For example, methyl 2-methyl-2-(2-nitrophenyl)propanoate (a related ester) is synthesized using nitroaromatic precursors and esterification catalysts . Purity optimization involves HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) and recrystallization using solvents like methylene chloride/benzene mixtures .

- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Final purity ≥98% is achievable with column chromatography (silica gel, gradient elution).

Q. How can 2-methyl-2'-nitrobiphenyl be characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- LC-MS : Use [M+H]<sup>+</sup> ion analysis (e.g., m/z 273.0761 for related compounds) with electrospray ionization (ESI) to confirm molecular weight .

- NMR : Assign signals via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .

- FT-IR : Identify nitro (-NO2) stretches at ~1520 cm<sup>-1</sup> and ester carbonyl (C=O) at ~1720 cm<sup>-1</sup> .

Q. What safety protocols are critical for handling 2-methyl-2'-nitrobiphenyl in the laboratory?

- Safety Measures :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers at 0–6°C to prevent degradation .

- Dispose of waste via licensed chemical disposal services, as nitroaromatics may form hazardous byproducts .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in spectroscopic data for 2-methyl-2'-nitrobiphenyl?

- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to simulate vibrational spectra, NMR chemical shifts, and electronic transitions. Compare computed vs. experimental data to identify discrepancies (e.g., nitro group orientation affecting UV absorption) .

- Case Study : DFT analysis of 4-methoxy-4′-nitrobiphenyl resolved conflicting NMR assignments by modeling hyperconjugative interactions between nitro and methoxy groups .

Q. What challenges arise in crystallizing 2-methyl-2'-nitrobiphenyl, and how can supramolecular synthons guide crystal engineering?

- Crystallization Strategy : Use vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as a precipitant. The nitro and methyl groups form supramolecular synthons via C–H···O interactions, directing crystal packing .

- Optimization : Adjust solvent polarity (e.g., ammonium sulfate/HEPES buffer) to enhance nucleation. X-ray diffraction (XRD) confirms monoclinic or orthorhombic systems with Z' = 1 .

Q. How do steric and electronic effects influence the reactivity of 2-methyl-2'-nitrobiphenyl in cross-coupling reactions?

- Mechanistic Insights :

- Steric Effects : The methyl group at the 2-position hinders axial rotation, reducing accessibility for Pd-catalyzed coupling .

- Electronic Effects : Nitro groups act as electron-withdrawing moieties, directing electrophilic substitution to the para position. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.